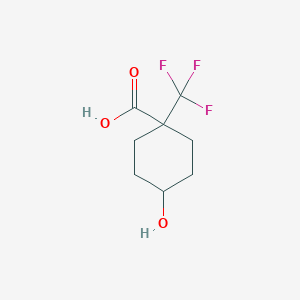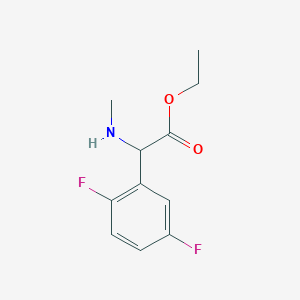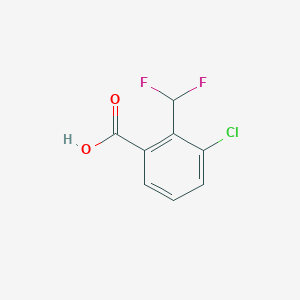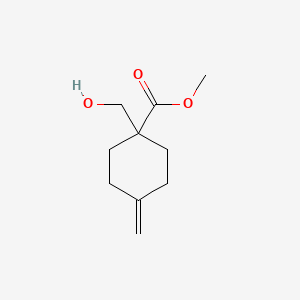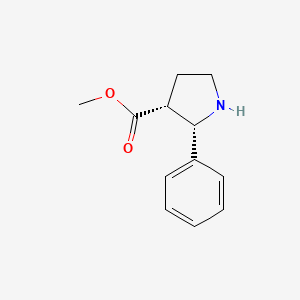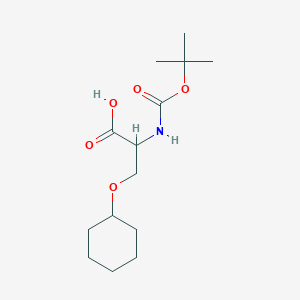
2-(Methanesulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of both methanesulfonyl and sulfonamide functional groups attached to a benzene ring. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonyl)benzene-1-sulfonamide typically involves the reaction of methanesulfonyl chloride with benzene-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the sulfonamide nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for sulfonamides, including this compound, often involve large-scale batch reactions. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-(Methanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in the treatment of bacterial infections.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents .
Comparación Con Compuestos Similares
Sulfamethazine: Another sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness: 2-(Methanesulfonyl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups (methanesulfonyl and sulfonamide) allow it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
103008-83-9 |
|---|---|
Fórmula molecular |
C7H9NO4S2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
2-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3,(H2,8,11,12) |
Clave InChI |
MUMNFEPQABVDQS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
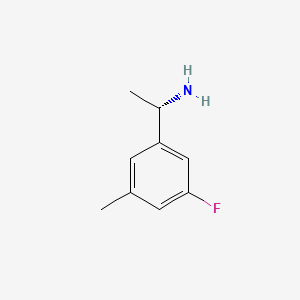

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)
